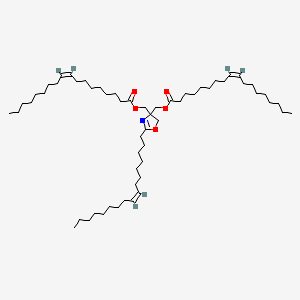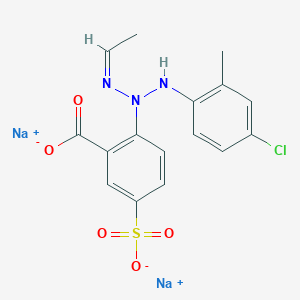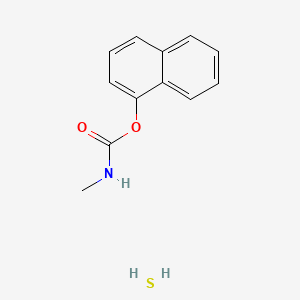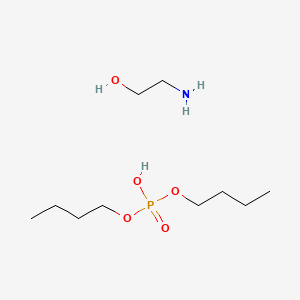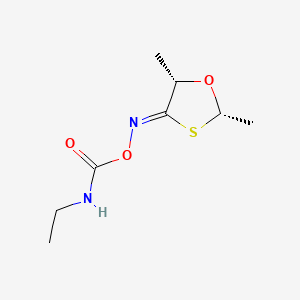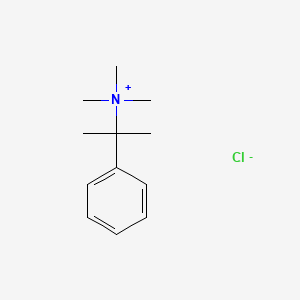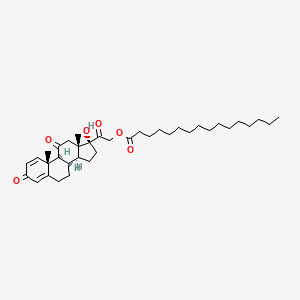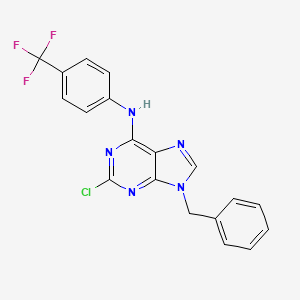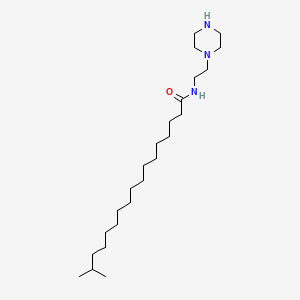
Butyl prop-2-enoate;ethene;furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl prop-2-enoate;ethene;furan-2,5-dione is a polymeric compound with the molecular formula C13H18O5 and a molecular weight of 254.27900. . This compound is characterized by its unique structure, which combines butyl prop-2-enoate, ethene, and furan-2,5-dione units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate;ethene;furan-2,5-dione typically involves the polymerization of butyl prop-2-enoate (butyl acrylate), ethene (ethylene), and furan-2,5-dione (maleic anhydride). The polymerization process can be initiated using free-radical initiators under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators, and the reaction is carefully monitored to maintain optimal conditions. The resulting polymer is then purified and processed into various forms for different applications .
化学反応の分析
Types of Reactions
Butyl prop-2-enoate;ethene;furan-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the polymer chain .
科学的研究の応用
Butyl prop-2-enoate;ethene;furan-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable implants and scaffolds for tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
作用機序
The mechanism by which butyl prop-2-enoate;ethene;furan-2,5-dione exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical properties and stability. The furan-2,5-dione units can undergo ring-opening reactions, which contribute to the polymer’s reactivity and versatility .
類似化合物との比較
Similar Compounds
Ethyl prop-2-enoate;ethene;furan-2,5-dione: Similar structure but with ethyl ester instead of butyl ester.
Methyl prop-2-enoate;ethene;furan-2,5-dione: Contains methyl ester instead of butyl ester.
Prop-2-enoic acid;ethene;furan-2,5-dione: Contains carboxylic acid group instead of ester group
Uniqueness
Butyl prop-2-enoate;ethene;furan-2,5-dione is unique due to its combination of butyl ester, ethene, and furan-2,5-dione units, which impart specific properties such as enhanced flexibility, chemical resistance, and reactivity. These properties make it suitable for a wide range of applications in various fields .
特性
CAS番号 |
64652-60-4 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
butyl prop-2-enoate;ethene;furan-2,5-dione |
InChI |
InChI=1S/C7H12O2.C4H2O3.C2H4/c1-3-5-6-9-7(8)4-2;5-3-1-2-4(6)7-3;1-2/h4H,2-3,5-6H2,1H3;1-2H;1-2H2 |
InChIキー |
QIQWUJTVVRZGPW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
関連するCAS |
64652-60-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


